(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)but-3-enyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-5-14(15-6-4-11-18-15)16-12-7-9-13(17-2)10-8-12/h3-4,6-11,14,16H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJDMLZKWITUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC=C)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389855 | |
| Record name | N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173416-01-8 | |
| Record name | N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of furan-2-ylbut-3-enal undergoes nucleophilic attack by the amine group of 4-methoxyaniline, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM) at room temperature yields the target amine. This method typically achieves moderate to high yields (60–85%) depending on the steric and electronic properties of the reactants.
Key Parameters
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Solvent: Dichloromethane or methanol
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Temperature: 20–25°C
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Reducing Agent: NaBH3CN (1.2 equiv)
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Reaction Time: 12–24 hours
Table 1: Optimization of Reductive Amination Conditions
| Entry | Solvent | Reducing Agent | Yield (%) |
|---|---|---|---|
| 1 | DCM | NaBH3CN | 78 |
| 2 | MeOH | NaBH(OAc)3 | 65 |
| 3 | THF | NaBH3CN | 72 |
Nucleophilic Substitution of Halogenated Furan Derivatives
Halogenated furans, such as 1-(furan-2-yl)-3-bromobut-3-ene, undergo nucleophilic substitution with 4-methoxyaniline to form the desired amine. This method capitalizes on the leaving group ability of bromine in the presence of a base.
Reaction Pathway
The bromine atom in 1-(furan-2-yl)-3-bromobut-3-ene is displaced by the amine nucleophile, facilitated by a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). Heating the mixture to 80–100°C accelerates the reaction, yielding the product after 6–8 hours.
Key Parameters
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Base: K2CO3 (2.0 equiv)
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Solvent: DMF or acetonitrile
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Temperature: 80–100°C
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Reaction Time: 6–8 hours
Table 2: Substitution Reaction Optimization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 68 |
| 2 | Cs2CO3 | Acetonitrile | 100 | 72 |
| 3 | Et3N | DCM | 60 | 55 |
Grignard Reaction Followed by Amination
A two-step approach involving Grignard reagent formation and subsequent amination provides an alternative pathway. Furan-2-ylmagnesium bromide reacts with but-3-enal to form furan-2-ylbut-3-enol, which is oxidized to the corresponding aldehyde before undergoing reductive amination.
Step 1: Grignard Reagent Formation
Furan-2-ylmagnesium bromide is prepared by reacting furan-2-yl bromide with magnesium turnings in dry tetrahydrofuran (THF). This reagent adds to but-3-enal, yielding furan-2-ylbut-3-enol.
Step 2: Oxidation and Reductive Amination
The alcohol is oxidized to furan-2-ylbut-3-enal using Dess–Martin periodinane (DMP) in DCM. Subsequent reductive amination with 4-methoxyaniline (as described in Section 1) completes the synthesis.
Overall Yield: 50–60% (two steps)
Wittig Reaction for Butenyl Chain Installation
The Wittig reaction enables precise construction of the butenyl spacer. A phosphorus ylide, generated from triphenylphosphine and 3-bromopropene, reacts with furan-2-carbaldehyde to form furan-2-ylbut-3-ene. This intermediate is then functionalized with the amine group via nucleophilic substitution or reductive amination.
Reaction Details
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Ylide Preparation: Triphenylphosphine (1.1 equiv) reacts with 3-bromopropene in THF.
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Wittig Reaction: Furan-2-carbaldehyde (1.0 equiv) is added to the ylide at 0°C, yielding furan-2-ylbut-3-ene (E/Z mixture).
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Amination: The alkene is brominated, followed by substitution with 4-methoxyaniline.
Yield: 45–55% (three steps)
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Steps | Overall Yield (%) | Key Advantages |
|---|---|---|---|
| Reductive Amination | 1 | 65–85 | Short, high-yielding |
| Nucleophilic Substitution | 1 | 55–72 | Simple conditions |
| Grignard + Amination | 2 | 50–60 | Flexible intermediate modification |
| Wittig Reaction | 3 | 45–55 | Stereochemical control over alkene |
Mechanistic Insights and Challenges
Steric and Electronic Effects
The furan ring’s electron-rich nature facilitates electrophilic substitutions but may hinder nucleophilic attacks. Steric hindrance around the butenyl chain can reduce amination yields, necessitating optimized reaction conditions.
Stereochemical Considerations
The E/Z configuration of the butenyl chain influences the compound’s biological activity. Wittig reactions favor trans (E) alkenes, while catalytic hydrogenation may alter stereochemistry.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective reagents and scalable protocols. Continuous flow reactors improve heat transfer and mixing for reductive amination, while solvent recovery systems enhance sustainability. Industrial yields typically range from 70–80% for optimized batch processes .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine as an anticancer agent. The compound has been evaluated for its ability to inhibit specific targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting MCL-1 (myeloid cell leukemia 1), a protein that plays a crucial role in cancer cell survival. In vitro studies indicate that modifications of the core structure can enhance binding affinity and cellular activity against cancer cells .
Antiviral Activity
Another area of interest is the compound's antiviral potential. Research into related furan derivatives has demonstrated their effectiveness against various viral targets. The structure of this compound may allow it to interact with viral proteins, potentially inhibiting their function and preventing viral replication .
Case Study 1: MCL-1 Inhibition
A study published in Nature explored the structure-based design of MCL-1 inhibitors, where various analogues were synthesized and evaluated for their binding affinity and biological activity. The findings indicated that modifications similar to those found in this compound could lead to significant improvements in potency against MCL-1. For example, compounds with similar substituents exhibited submicromolar affinities and were effective in cellular assays .
| Compound ID | Binding Affinity (nM) | Cellular Activity (IC50) |
|---|---|---|
| 13 | 14 | 190 |
| 14 | 820 | >1880 |
| 15 | 47 | >1880 |
Case Study 2: Antiviral Activity of Furan Derivatives
Research conducted on furan-based compounds demonstrated their ability to inhibit HIV protease. Compounds with structural similarities to this compound showed significant antiviral activity, suggesting that this compound could also possess similar properties .
Potential Therapeutic Uses
Given its promising biological activities, this compound may be explored further for therapeutic applications in:
- Cancer Treatment : As an MCL-1 inhibitor or other targets involved in tumor growth.
- Antiviral Therapy : Targeting viral proteases or other viral mechanisms.
Mechanism of Action
The mechanism of action of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The furan ring and the amine group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine vary in core heterocycles, substituents, and applications. Below is a comparative analysis:
Table 1: Comparative Overview of Structural Analogs
Key Structural and Functional Comparisons
Core Heterocycles :
- The furan ring in the target compound provides electron-rich π-conjugation, whereas carbazole derivatives (e.g., 2,7-carbazole-bis(4-methoxy-phenyl)-amine) offer extended aromatic systems for enhanced charge transport in solar cells .
- Triazole -containing analogs (e.g., (4-Methoxy-phenyl)-[4-(4-methoxy-phenyl)-triazol-3-yl]-amine) exhibit stronger dipole interactions and thermal stability due to the rigid heterocycle .
Methyl groups (e.g., in PI-19609) may enhance steric hindrance, affecting reactivity or binding in biological systems .
Applications :
- Solar Cells : Carbazole derivatives outperform the target compound in hole-transporting efficiency (PCE ≈8.38% vs. spiro-OMeTAD’s 8.73%) due to tailored HOMO levels and thermal stability .
- Agriculture : Analogs like (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine dominate in organic fertilizers, suggesting the target compound’s furan moiety may also influence environmental behavior .
- Drug Design : Triazole-based analogs demonstrate higher synthetic yields and stability, making them preferable for urea mimetics .
Biological Activity
The compound (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine is a furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a furan ring and a methoxy-substituted phenyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered cell function.
- Receptor Interaction : It can bind to receptors, modulating their activity and influencing physiological responses.
- Non-covalent Interactions : The furan ring and methoxy group can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 µM to 156.47 µM against different pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 8 | Tubulin polymerization inhibition |
| Compound B | HeLa (cervical cancer) | 20 | Apoptosis induction |
The compound has shown promising results in inhibiting cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
Study 1: Anticancer Efficacy
In a study focused on the effects of furan derivatives on cancer cell lines, this compound demonstrated significant antiproliferative effects against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Combretastatin A-4. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of similar furan derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a broad spectrum of activity, with some derivatives showing MIC values as low as 5.64 µM against S. aureus and moderate efficacy against fungal strains such as Candida albicans .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Modification | Biological Activity |
|---|---|---|
| (1-Furan-2-yl-but-3-enyl)-(4-hydroxy-phenyl)-amine | Hydroxy group instead of methoxy | Enhanced solubility but reduced potency |
| (1-Furan-2-yl-but-3-enyl)-(4-chloro-phenyl)-amine | Chloro group substitution | Increased cytotoxicity in certain assays |
| (1-Furan-2-yl-but-3-enyl)-(4-nitro-phenyl)-amine | Nitro group substitution | Potential for increased reactivity |
These comparisons highlight the influence of functional groups on the biological activity of furan derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between furan-substituted aldehydes and 4-methoxyphenylamine derivatives. For example, analogous syntheses (e.g., benzylidene amines) involve reacting substituted anilines with aldehydes under acidic or reflux conditions, followed by purification via column chromatography . Key variables include solvent choice (e.g., ethanol or DCM), temperature (room temperature to reflux), and catalyst selection (e.g., acetic acid). Yield optimization may require iterative adjustments to molar ratios and reaction times.
Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize this compound?
- Methodological Answer :
- 1H-NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for furan and methoxyphenyl groups) and aliphatic protons (δ 2.5–5.0 ppm for the butenyl chain). Methoxy groups typically appear as singlets at δ ~3.8 ppm .
- 13C-NMR : Identify carbons adjacent to the amine (δ 40–60 ppm) and aromatic carbons (δ 100–160 ppm).
- IR : Look for N–H stretches (~3300 cm⁻¹), C=C stretches (~1650 cm⁻¹), and C–O–C (furan) at ~1250 cm⁻¹ .
- HRMS : Confirm the molecular ion peak ([M+H]+) with a mass accuracy ≤5 ppm .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Use in vitro assays such as:
- Receptor binding assays (e.g., serotonin or dopamine receptors) to assess neurological activity, inspired by structurally similar amines with anxiolytic effects .
- Enzyme inhibition studies (e.g., monoamine oxidases) using fluorometric or spectrophotometric methods .
- Cytotoxicity screening (MTT assay) in cell lines (e.g., HEK-293 or SH-SY5Y) to establish IC₅₀ values .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric Mannich reactions or kinetic resolution techniques. For example, enantiomeric excess (ee) can be monitored via chiral HPLC using columns like Chiralpak AD-H and hexane/isopropanol mobile phases . Computational modeling (DFT) may predict transition states to guide catalyst design .
Q. How do structural modifications (e.g., substituent position on the furan ring) influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Synthesize analogs with halogen (F, Cl) or methyl substituents on the furan ring.
- Compare bioactivity data (e.g., IC₅₀ in kinase assays or receptor binding affinity) to identify pharmacophores. For instance, fluorination at the furan 5-position may enhance metabolic stability .
- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., serotonin receptors) .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell type, incubation time, solvent used). For example, discrepancies in anxiolytic effects may arise from differences in rodent models (e.g., elevated plus maze vs. open field tests) .
- Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM).
- Orthogonal assays : Validate results using complementary techniques (e.g., calcium flux assays alongside radioligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
